molecular formula C11H13ClF3NO2S B256494 4-chloro-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B256494
M. Wt: 315.74 g/mol
InChI Key: KBKQLKICTPVNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide, commonly known as CF3DASU, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase enzymes, which play crucial roles in various physiological processes such as acid-base balance, respiration, and ion transport.

Mechanism of Action

CF3DASU inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and blocking the catalytic conversion of carbon dioxide to bicarbonate and protons. The trifluoromethyl group of CF3DASU interacts with the zinc ion at the active site, while the sulfonamide group forms hydrogen bonds with the amino acid residues surrounding the active site. This binding mode prevents the substrate from accessing the active site and inhibits the enzyme activity.
Biochemical and Physiological Effects:
CF3DASU has been shown to affect various biochemical and physiological processes in different tissues and organisms. It can alter the pH and ion composition of the extracellular and intracellular fluids, affect the activity of ion channels and transporters, and modulate the release and uptake of neurotransmitters and hormones. CF3DASU has been shown to have neuroprotective, anticonvulsant, antitumor, and anti-inflammatory effects in animal models, suggesting its potential therapeutic applications in these diseases.

Advantages and Limitations for Lab Experiments

CF3DASU has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of carbonic anhydrase enzymes, which allows for specific inhibition of these enzymes without affecting other proteins or pathways. It is also stable and soluble in water and organic solvents, which facilitates its use in various experimental settings. However, CF3DASU also has some limitations. Its potency and selectivity may vary depending on the isoform and species of the carbonic anhydrase enzyme being studied. Its inhibitory activity may also be affected by pH, temperature, and other experimental conditions. Therefore, careful optimization and validation of the experimental conditions are necessary to ensure the validity and reproducibility of the results.

Future Directions

CF3DASU has several potential future directions for scientific research. One direction is to develop new derivatives or analogs of CF3DASU with improved potency, selectivity, and pharmacokinetic properties. These compounds may have better therapeutic potential for diseases such as glaucoma, epilepsy, cancer, and osteoporosis. Another direction is to investigate the physiological and pathological roles of carbonic anhydrase enzymes in different tissues and organisms using CF3DASU as a tool compound. This may lead to the discovery of new targets and pathways for drug development. Finally, the use of CF3DASU in combination with other drugs or therapies may enhance their efficacy and reduce their side effects.

Synthesis Methods

CF3DASU can be synthesized by reacting 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonylurea, which is then converted to CF3DASU by hydrolysis with water or an aqueous acid solution. The yield of CF3DASU can be improved by using high-quality starting materials, optimizing reaction conditions, and purifying the product by recrystallization or column chromatography.

Scientific Research Applications

CF3DASU has been extensively used as a tool compound in various scientific research fields, including biochemistry, pharmacology, physiology, and neuroscience. Its potent inhibitory activity against carbonic anhydrase enzymes makes it a valuable probe for studying the physiological and pathological roles of these enzymes in different tissues and organisms. CF3DASU has been used to investigate the effects of carbonic anhydrase inhibition on acid-base balance, respiration, ion transport, and other processes in vitro and in vivo. It has also been used to develop new drugs targeting carbonic anhydrase enzymes for the treatment of diseases such as glaucoma, epilepsy, cancer, and osteoporosis.

properties

Product Name

4-chloro-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C11H13ClF3NO2S

Molecular Weight

315.74 g/mol

IUPAC Name

4-chloro-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C11H13ClF3NO2S/c1-3-16(4-2)19(17,18)8-5-6-10(12)9(7-8)11(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

KBKQLKICTPVNJY-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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